molecular formula C8H15NO2 B062431 (2S,3R)-cis-3-Methyl-L-proline ethyl ester CAS No. 186586-71-0

(2S,3R)-cis-3-Methyl-L-proline ethyl ester

Cat. No. B062431
CAS RN: 186586-71-0
M. Wt: 157.21 g/mol
InChI Key: YJXMGRSSLHPGTO-RQJHMYQMSA-N
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Description

“(2S,3R)-cis-3-Methyl-L-proline ethyl ester” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is also known by other synonyms such as H-BETA-ME-L-PRO-OET, L-Proline, 3-methyl-, ethyl ester, (3R)- (9CI), (2S,3R)-cis-3-methyl-L-Pro ethyl ester, L-Proline, 3-methyl-, ethyl ester, (3R)-, (2S,3R)-3-Methyl-pyrrolidine-2-carboxylic acid ethyl ester, and (2S,3R)-Ethyl 3-methylpyrrolidine-2-carboxylate .


Chemical Reactions Analysis

The specific chemical reactions involving “(2S,3R)-cis-3-Methyl-L-proline ethyl ester” are not provided in the search results. It’s possible that this compound could participate in various chemical reactions depending on the conditions and reagents present .

properties

IUPAC Name

ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXMGRSSLHPGTO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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